molecular formula C16H14ClN3O B2973027 N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide CAS No. 338410-54-1

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide

Cat. No.: B2973027
CAS No.: 338410-54-1
M. Wt: 299.76
InChI Key: OYQIBSICTDXPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide is a synthetic small molecule featuring a benzodiazole (benzimidazole) core linked via an ethyl group to a 4-chlorobenzamide moiety. The benzodiazole ring system is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to interactions with biological targets through hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQIBSICTDXPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 4-chlorobenzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This compound may exert its effects by interfering with DNA synthesis, protein function, or cellular signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide:

Compound Name Key Structural Features Biological Activity/Applications References
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide 2,4-Dichlorobenzamide; branched alkyl substitution Not explicitly stated; likely enzyme inhibition
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 4-Chlorobenzamide; thioxo-oxadiazole substituent Antifungal/antimicrobial activity
N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-chlorobenzamide (4f) 4-Chlorobenzamide; triazole-acryloyl hybrid PI3K/mTOR inhibition; anti-osteosarcoma
N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide Sulfamoylphenyl; sulfonyl-benzodiazole linkage Elastase inhibition

Key Structural and Functional Differences

Substituent Variability: The target compound’s 4-chlorobenzamide group is shared with 4f and oxadiazole derivative , but differs in the heterocyclic core (benzodiazole vs. triazole or oxadiazole). These variations influence electronic properties and target selectivity. The 2,4-dichlorobenzamide analog introduces a second chlorine atom, which may enhance lipophilicity and steric hindrance compared to the monosubstituted target compound.

Biological Activity: 4f demonstrates nanomolar inhibition of PI3K/mTOR kinases and potent activity against osteosarcoma cells (MG-63, IC₅₀ ~0.8 µM), attributed to its triazole-acryloyl pharmacophore . The target compound lacks this acryloyl group, suggesting divergent mechanisms. The sulfamoylphenyl-benzodiazole compound inhibits elastase (IC₅₀ ~50 nM), highlighting the role of sulfonamide/sulfonyl groups in enzyme interaction.

Synthetic Accessibility :

  • Compounds like 4f and the oxadiazole derivative utilize click chemistry (e.g., Huisgen cycloaddition) or thiol-alkyne coupling for heterocycle formation, whereas the target compound’s benzodiazole core may require condensation reactions under acidic conditions .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4f 2,4-Dichloro Analog
Molecular Weight ~345 g/mol (estimated) 523.8 g/mol ~408 g/mol
LogP ~3.2 (predicted) 4.9 ~4.1
Hydrogen Bond Acceptors 4 (amide, benzodiazole N) 6 (triazole, amide, Cl) 4 (amide, benzodiazole N)
Solubility Low (hydrophobic core) Moderate (polar acryloyl) Low

Research Findings and Implications

  • Anticancer Potential: While 4f shows strong PI3K/mTOR inhibition, the target compound’s benzodiazole core may favor interactions with DNA or tubulin, as seen in other benzimidazole derivatives (e.g., albendazole) .
  • Enzyme Inhibition : The elastase-inhibiting sulfamoylphenyl analog underscores the importance of sulfonyl/sulfonamide groups for targeting proteases, a feature absent in the target compound.
  • Toxicity Profile : Branched alkyl chains (e.g., 2-methylpropyl in ) may reduce cytotoxicity compared to linear chains, suggesting the target compound’s ethyl linker could balance potency and safety.

Biological Activity

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H14_{14}ClN3_{3}O
  • Molecular Weight : 299.76 g/mol
  • CAS Number : 338410-73-4

The biological activity of this compound primarily involves its interaction with various molecular targets related to cancer therapy. It has been shown to inhibit pathways associated with tumor growth and proliferation, particularly through the modulation of the Wnt/β-catenin signaling pathway.

Inhibition of Wnt/β-Catenin Signaling

Recent studies have highlighted the compound's ability to inhibit β-catenin-dependent transcription, which is crucial in various cancers. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro with IC50_{50} values as low as 0.12 μM against HCT116 cells . This suggests that this compound may exhibit similar or enhanced potency.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism Reference
Study 1SW4802β-Catenin Inhibition
Study 2HCT1160.12β-Catenin Inhibition
Study 3Xenograft Model-Tumor Growth Inhibition

Case Study 1: Antitumor Activity

In a xenograft model using HCT116 cells, treatment with this compound resulted in a significant reduction in tumor growth compared to control groups. The expression of proliferation markers such as Ki67 was notably decreased, indicating effective suppression of cancer cell proliferation .

Case Study 2: Metabolic Stability

Further investigations into the metabolic stability of this compound revealed that it exhibits higher stability compared to traditional chemotherapeutics like 5-FU when incubated with liver microsomes from both humans and mice. This characteristic is essential for developing a viable therapeutic agent as it suggests prolonged action and reduced toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.